molecular formula C15H16N2O2S B1346163 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline CAS No. 7252-02-0

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline

货号: B1346163
CAS 编号: 7252-02-0
分子量: 288.4 g/mol
InChI 键: PBWWVSWTXKQMEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Core Molecular Architecture: Dihydroisoquinoline-Sulfonylaniline Conjugation

The molecular architecture of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is characterized by a unique conjugation system that links two distinct aromatic frameworks through a sulfonyl bridge. The compound features a tetrahydroisoquinoline ring system that serves as the core heterocyclic structure, with the nitrogen atom at position 2 bearing the sulfonyl substituent. This configuration creates a three-dimensional molecular geometry where the dihydroisoquinoline ring adopts a chair-like conformation, while the sulfonyl group extends outward to connect with the aniline moiety.

The dihydroisoquinoline portion of the molecule consists of a benzene ring fused to a partially saturated pyridine ring, specifically featuring saturation at positions 3 and 4 of the isoquinoline framework. This partial saturation significantly influences the electronic properties of the heterocyclic system, creating distinct electron density distributions compared to fully aromatic isoquinoline derivatives. The presence of the nitrogen atom at position 2 provides a nucleophilic center that readily accommodates the electron-withdrawing sulfonyl group, establishing a stable N-S bond that serves as the molecular bridge.

The sulfonyl functional group, characterized by the presence of sulfur in its +6 oxidation state bonded to two oxygen atoms, acts as a critical structural element that influences both the compound's reactivity and its three-dimensional conformation. The tetrahedral geometry around the sulfur atom creates a rigid spacer between the dihydroisoquinoline and aniline components, preventing free rotation and establishing defined spatial relationships between the aromatic systems. This structural constraint has profound implications for the compound's potential biological activities and chemical reactivity patterns.

The aniline component contributes a second aromatic system to the overall molecular architecture, featuring an amino group at the para position relative to the sulfonyl substituent. This positioning creates an extended conjugated system that influences the electronic properties of the entire molecule. The amino group serves as an electron-donating substituent that partially counteracts the electron-withdrawing effects of the sulfonyl group, resulting in a balanced electronic structure that exhibits moderate polarity and distinct spectroscopic characteristics.

属性

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWWVSWTXKQMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279988
Record name 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-02-0
Record name NSC15021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Preparation of 3,4-Dihydroisoquinoline Derivatives

The 3,4-dihydroisoquinoline scaffold is typically synthesized via:

  • Cyclization reactions involving aromatic aldehydes and amines under acidic or thermal conditions.
  • Imine formation followed by cyclization : Aromatic aldehydes react with amines to form imines, which then undergo cyclization with homophthalic anhydride or related reagents under reflux in solvents like toluene to yield 3,4-dihydroisoquinolin-1(2H)-one derivatives. These can be further reduced or modified to obtain the 3,4-dihydroisoquinoline core.

Sulfonylation Step: Formation of Sulfonyl Chloride Intermediate

The sulfonyl group is introduced by converting the isoquinoline derivative into a sulfonyl chloride intermediate, typically by:

  • Treating the isoquinoline or related aromatic amine with chlorosulfonic acid to install the sulfonyl chloride group on the aromatic ring.
  • This intermediate is reactive and can be further converted into sulfonamides by nucleophilic substitution.

Coupling with Aniline to Form Sulfonamide

The key step is the coupling of the sulfonyl chloride intermediate with aniline or substituted anilines to form the sulfonamide bond:

  • The sulfonyl chloride reacts with the amino group of aniline under basic or neutral conditions to yield the sulfonamide.
  • Protection and deprotection strategies may be employed to avoid side reactions, such as trifluoroacetyl protection of the aniline amino group before sulfonylation, followed by deprotection after coupling.
  • Typical solvents include methanol, ethanol, or dichloromethane, and reactions are often conducted at low temperatures (0 °C to room temperature) to control reactivity and yield.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Imine formation & cyclization Aromatic aldehyde + amine, reflux in toluene 70-85 Forms 3,4-dihydroisoquinoline core
2 Sulfonyl chloride formation Chlorosulfonic acid treatment 75-80 Converts isoquinoline to sulfonyl chloride
3 Sulfonamide coupling Sulfonyl chloride + aniline, base, 0 °C to RT 60-85 Coupling to form final sulfonamide

Alternative Catalytic Methods

Recent research has explored catalytic amidomethylation and sulfonylation methods:

  • Fe(III)-catalyzed amidomethylation of aniline derivatives with TosMIC (tosylmethyl isocyanide) in PEG400/H2O solvent mixtures under inert atmosphere at 60 °C has been reported to efficiently produce sulfonamide derivatives related to isoquinoline structures.
  • This method offers mild conditions and good yields (up to 87%) and can be adapted for gram-scale synthesis.
  • Post-reaction purification typically involves extraction with dichloromethane, drying, and preparative thin-layer chromatography (TLC).

Detailed Research Findings and Notes

  • The trifluoroacetyl protection of aniline amino groups prior to sulfonylation improves selectivity and yield by preventing side reactions.
  • The Horner-Wadsworth-Emmons reaction is used in some synthetic routes to prepare carboxylic acid intermediates that can be coupled with aniline derivatives to form amides, which can be further transformed into sulfonamides.
  • Recrystallization from solvents like acetonitrile is commonly used to purify the final sulfonamide products.
  • The sulfonamide bond formation is sensitive to reaction temperature and solvent choice; low temperatures favor higher yields and purity.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Chlorosulfonic acid sulfonylation + aniline coupling Chlorosulfonic acid, aniline, base, 0 °C to RT High yield, well-established Requires careful handling of corrosive reagents
Fe(III)-catalyzed amidomethylation Fe(acac)3 catalyst, TosMIC, PEG400/H2O, 60 °C Mild conditions, scalable Requires inert atmosphere, longer reaction times
Imine formation + cyclization + sulfonylation Aromatic aldehyde, amine, homophthalic anhydride, reflux Efficient core synthesis Multi-step, requires purification at each step

作用机制

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modifications to the Core Scaffold

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent Modifications Target/Activity EC₅₀/Potency Reference
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline (I) Ethyl linker + methoxy groups on isoquinoline P-gp inhibition Submicromolar to nanomolar range
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (V) Methoxy groups on tetrahydroisoquinoline P-gp inhibition Submicromolar EC₅₀ values
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid Benzoic acid replacing aniline AKR1C3 inhibition (IC₅₀ = 0.8–10 nM) High selectivity for AKR1C3
5-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(methylsulfonyl)aniline Methylsulfonyl group at position 2 of aniline Undisclosed (pharmaceutical intermediate) N/A
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-(trifluoromethyl)aniline Trifluoromethyl group at position 3 of aniline Medicinal applications (undisclosed) N/A
P-gp Inhibitors :
  • This compound Derivatives: Derivatives with R = I (ethyl-linked dimethoxy isoquinoline) exhibit superior P-gp inhibition (EC₅₀ < 1 μM) compared to other substituents (e.g., morpholine or phenylethylamine), attributed to enhanced hydrophobic interactions with the P-gp binding pocket . Compound V (6,7-dimethoxy-tetrahydroisoquinoline) also shows nanomolar EC₅₀ values, likely due to methoxy groups improving membrane permeability .
  • Contrast with AKR1C3 Inhibitors: 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids (e.g., Jamieson et al., 2012) demonstrate high potency against AKR1C3 (IC₅₀ < 10 nM), a key enzyme in steroid metabolism. The benzoic acid moiety facilitates hydrogen bonding with AKR1C3’s catalytic residues, unlike the aniline group in the parent compound .
Impact of Substituents :
  • Methoxy Groups : Enhance lipophilicity and binding affinity in P-gp inhibitors (e.g., compounds I and V) .
  • Sulfonyl vs.
  • Electron-Withdrawing Groups : Trifluoromethyl or methylsulfonyl substituents (e.g., compounds in ) may improve metabolic stability but could reduce solubility.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Predicted LogP Solubility (mg/mL) Stability
This compound N/A 2.1 (estimated) Low (hydrophobic) Stable at +4°C
4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline (quinoline analog) 125 1.3 Moderate Hygroscopic
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid 210–213 (dec) 1.8 High (ionizable) Stable in solution

生物活性

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is a sulfonamide derivative characterized by its unique structural features, including a sulfonyl group attached to an aniline moiety and a dihydroisoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

  • Molecular Formula : C₁₅H₁₆N₂O₂S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 7252-02-0

The sulfonyl group enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to active sites within these enzymes, potentially leading to therapeutic applications in various diseases. The sulfonamide nature of the compound allows for significant interactions with amino acid residues in target enzymes, enhancing its inhibitory potency .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's selectivity and potency as an enzyme inhibitor:

  • AKR1C3 Inhibition : A study demonstrated that related compounds exhibited high selectivity for AKR1C3 over its isoform AKR1C2. The binding modes of these compounds were elucidated through molecular docking and kinetic assays, revealing significant differences in how they interact with the enzyme's active site .
  • Fumarate Hydratase Inhibition : Another investigation explored the inhibition of fumarate hydratase from Mycobacterium tuberculosis, where structural modifications influenced the inhibition efficacy. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition at micromolar concentrations .

Comparative Biological Activity

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound 38AKR1C3Up to 0.01High selectivity over AKR1C2
Compound 16jFumarate Hydratase2.0Comparable to lead compounds

Study 1: In Silico Analysis of AKR1C3 Inhibitors

A comprehensive in silico study focused on the design and evaluation of inhibitors targeting AKR1C3. The findings revealed that modifications to the bicyclic moiety significantly impacted binding affinity and selectivity. The study concluded that further optimization could lead to next-generation inhibitors with enhanced efficacy against castration-resistant prostate cancer (CRPC) .

Study 2: Structural Modifications for Enhanced Activity

Research involving structural modifications of related compounds indicated that introducing flexibility or rigidity could affect inhibition outcomes. For example, rigidifying structures led to improved binding interactions with target enzymes, suggesting that careful design can optimize biological activity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of 3,4-dihydroisoquinoline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. Key steps include:

  • Friedländer Reaction : Utilize 2-(3,4-dihydroisoquinolin-1-yl)anilines as intermediates, with optimized conditions of 80–100°C in ethanol/water mixtures and catalytic acid (e.g., HCl) .
  • Reduction : Use hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol to reduce nitro to amine, monitoring purity via HPLC (≥98%) .
    • Critical Parameters : Temperature control during sulfonylation (≤50°C) prevents decomposition. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC-MS : Confirm molecular ion peak at m/z 248.06 (M+H⁺) and assess purity (>98%) .
  • NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (dihydroisoquinoline CH₂), and δ 5.2 ppm (NH₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .

Q. What biological targets are associated with this compound in academic studies?

  • Primary Target : AKR1C3 (aldo-keto reductase 1C3), a key enzyme in steroid metabolism and cancer progression. The sulfonamide group and dihydroisoquinoline core enable selective inhibition (IC₅₀ = 12–50 nM) .
  • Secondary Targets : Potential interactions with protein arginine methyltransferase 5 (PRMT5) and 17β-hydroxysteroid dehydrogenases, though selectivity requires further validation .

Advanced Research Questions

Q. How can computational modeling explain the selectivity of this compound for AKR1C3 over isoform AKR1C2?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand binding. The sulfonyl group forms hydrogen bonds with AKR1C3-specific residues (e.g., Tyr224), while steric clashes occur in AKR1C2’s narrower active site .
  • MD Simulations : Analyze binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) .
    • Validation : Compare with experimental IC₅₀ ratios (AKR1C3/AKR1C2 > 50-fold) .

Q. What strategies resolve contradictions in activity data between in vitro and cell-based assays?

  • Troubleshooting Steps :

Permeability Assays : Measure cellular uptake via LC-MS (e.g., intracellular concentration vs. media). Low permeability may explain reduced efficacy .

Metabolite Screening : Identify oxidative metabolites (e.g., quinoline derivatives) using HRMS, which may alter activity .

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. How do structural modifications (e.g., substituents on the aniline ring) impact potency and pharmacokinetics?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., NO₂ at para position): Increase AKR1C3 inhibition (IC₅₀ ↓30%) but reduce solubility .
  • Hydrophobic Substituents (e.g., methyl): Enhance membrane permeability (logP ↑0.5) but may reduce selectivity .
    • Optimization : Balance lipophilicity (clogP 2.5–3.5) and polar surface area (PSA 60–80 Ų) to improve bioavailability .

Q. What crystallization techniques yield high-quality co-crystals for structural studies?

  • Protocol :

  • Solvent Evaporation : Co-crystallize with AKR1C3 (1:1 molar ratio) in 50% ethanol-water, slow evaporation at 4°C .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for X-ray diffraction (resolution ≤1.8 Å) .
    • Data Analysis : Use PHENIX for refinement, ensuring R-factor <0.2 and Ramachandran outliers <1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。